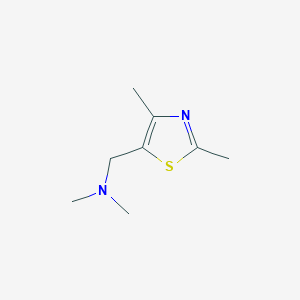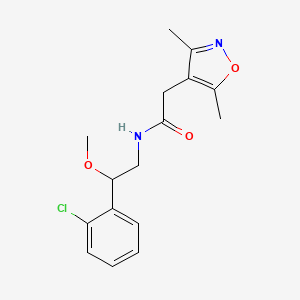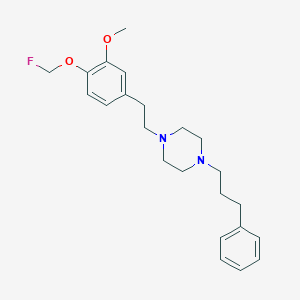
1-(4-(Fluoromethoxy)-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Fluoromethoxy)-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine (FMMPP) is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. It is an aromatic compound with a piperazine ring structure and a fluoromethoxy substituent. FMMPP has been studied for its potential as an inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of blood flow in the body and is associated with erectile dysfunction. FMMPP has also been studied for its potential use as an anti-inflammatory agent, as well as for its potential to inhibit the growth of certain types of cancer cells.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation in D2-like Receptors
Arylcycloalkylamines, including phenyl piperidines and piperazines, play a significant role in the pharmacophore of antipsychotic agents. Research highlights the importance of arylalkyl substituents in enhancing the potency and selectivity of compounds for D2-like receptors. The study explores the contributions of pharmacophoric groups such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles towards the selectivity and potency at D2-like receptors, demonstrating the composite structure's role in receptor affinity (Sikazwe et al., 2009).
Piperazine Derivatives for Therapeutic Use
Piperazine, a six-membered nitrogen-containing heterocycle, has been identified in various drugs across therapeutic categories including antipsychotic, antihistamine, and antidepressant. Modifications to the piperazine nucleus significantly influence the medicinal potential of resultant molecules. This patent review elaborates on the molecular designs incorporating piperazine, showcasing its flexibility in drug discovery for treating diverse diseases (Rathi et al., 2016).
Anti-mycobacterial Activity of Piperazine Analogues
Piperazine, known for its versatile medicinal importance, has been utilized as a core structure in numerous drugs. Recent studies have reported potent anti-mycobacterial compounds featuring piperazine, showing significant activity against multidrug-resistant and extremely drug-resistant strains of Mycobacterium tuberculosis. This review outlines the structure-activity relationship of these potent anti-TB molecules, providing insight for future design and development of anti-mycobacterial agents (Girase et al., 2020).
Pharmacological Diversity of Piperazine Derivatives
Piperazine and its analogues exhibit a wide range of pharmacological activities, underlined by their incorporation in various biologically active compounds. This review emphasizes the synthetic methodologies and pharmacophoric activities of piperazine and morpholine analogues, revealing their significant potential in medicinal chemistry (Mohammed et al., 2015).
Propiedades
IUPAC Name |
1-[2-[4-(fluoromethoxy)-3-methoxyphenyl]ethyl]-4-(3-phenylpropyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O2/c1-27-23-18-21(9-10-22(23)28-19-24)11-13-26-16-14-25(15-17-26)12-5-8-20-6-3-2-4-7-20/h2-4,6-7,9-10,18H,5,8,11-17,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMJANRMADTXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2598637.png)
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2598639.png)
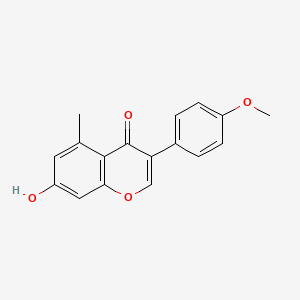

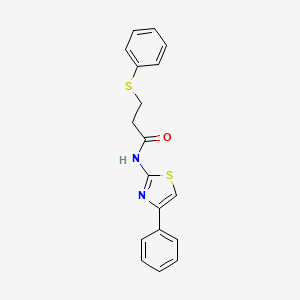
![methyl 4-(5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/structure/B2598643.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2598644.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2598651.png)
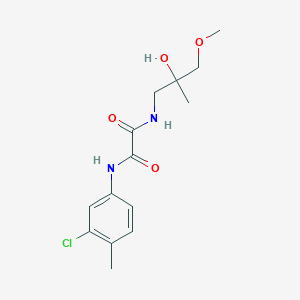
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B2598654.png)
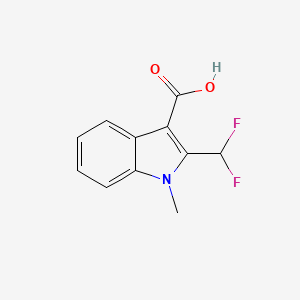
![N-Methyl-N-[(3-methylimidazol-4-yl)methyl]but-2-ynamide](/img/structure/B2598657.png)
